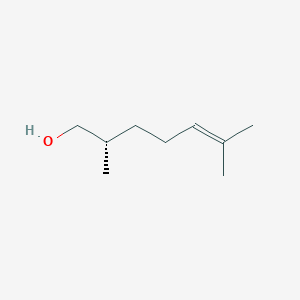
(2s)-2,6-Dimethylhept-5-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6-Dimethylhept-5-en-1-ol is an organic compound with the molecular formula C9H18O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-Dimethylhept-5-en-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,6-dimethylhept-5-en-1-yl magnesium bromide with formaldehyde, followed by hydrolysis, yields the desired alcohol. Another method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated aldehyde or ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2S)-2,6-Dimethylhept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 2,6-Dimethylhept-5-en-1-al (aldehyde) or 2,6-Dimethylhept-5-en-1-one (ketone).
Reduction: 2,6-Dimethylheptane.
Substitution: 2,6-Dimethylhept-5-en-1-yl chloride.
科学的研究の応用
(2S)-2,6-Dimethylhept-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as its chiral nature makes it a suitable substrate for investigating stereoselectivity.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor and stability.
作用機序
The mechanism of action of (2S)-2,6-Dimethylhept-5-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a chiral alcohol, it can act as a substrate for oxidoreductases, leading to the formation of different products depending on the enzyme’s specificity.
類似化合物との比較
Similar Compounds
(2R)-2,6-Dimethylhept-5-en-1-ol: The enantiomer of (2S)-2,6-Dimethylhept-5-en-1-ol, with similar chemical properties but different biological activities due to its opposite chirality.
2,6-Dimethylhept-5-en-1-al: The corresponding aldehyde, which can be synthesized from this compound through oxidation.
2,6-Dimethylhept-5-en-1-one: The corresponding ketone, also obtainable via oxidation.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in both chemical and biological systems. Its chiral nature makes it particularly valuable in asymmetric synthesis and studies involving stereoselective processes.
特性
CAS番号 |
161512-73-8 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
(2S)-2,6-dimethylhept-5-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h5,9-10H,4,6-7H2,1-3H3/t9-/m0/s1 |
InChIキー |
WFZFXUZFKAOTRR-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CCC=C(C)C)CO |
正規SMILES |
CC(CCC=C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


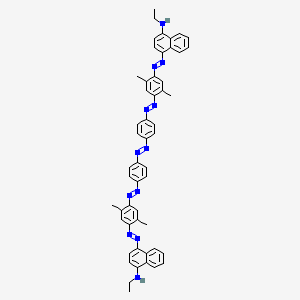
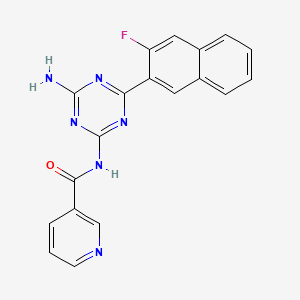
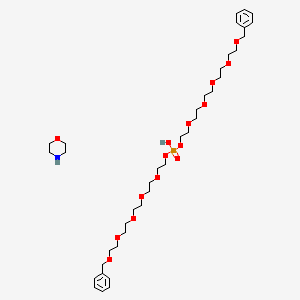
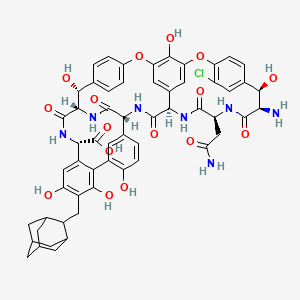
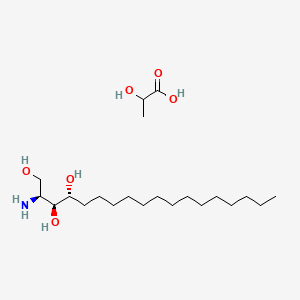
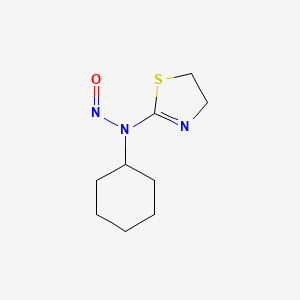
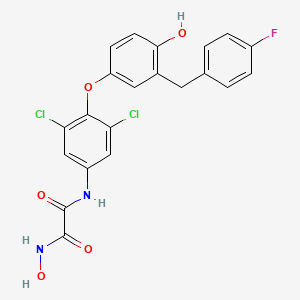
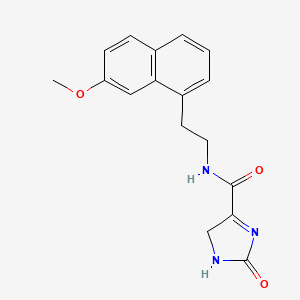

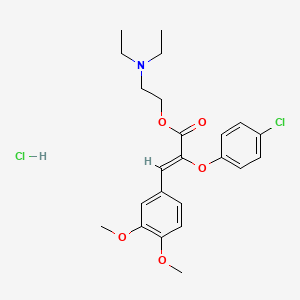
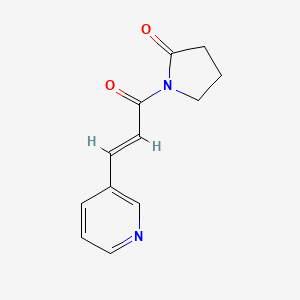
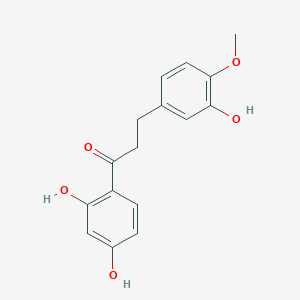
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

